6-Bromo-2,2-dimethylchroman
Overview
Description
Synthesis Analysis
The synthesis of 6-Bromo-2,2-dimethylchroman has been reported in several studies. For instance, one study reported the synthesis of dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate via the reaction between triphenylphosphine, dimethyl acetylenedicarboxylate, and 5-bromo-2-hydroxybenzaldehyde acid in the presence of dichloromethane . Another study reported the reaction of the Vilsmeier reagent with 7-methoxy-2,2-dimethylchroman-4-one and its 6-bromo and 6-methoxy analogues, which gave low yields of 4-chlorochromene-3-carbaldehydes .Molecular Structure Analysis
The molecular structure of this compound has been analyzed in several studies. For instance, one study used density functional theory to study the optimized molecular geometry, vibrational frequencies, and frontier molecular orbital energies of the compound . Another study used X-ray diffraction techniques to characterize the structure of the newly synthesized compound .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied. For example, one study reported the action of the Vilsmeier reagent on 7-methoxy-2,2-dimethylchroman-4-one and its 6-bromo and 6-methoxy analogues, which gave low yields of 4-chlorochromene-3-carbaldehydes .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 255.11 g/mol. Other properties such as refractive index and density have been reported for similar compounds .Scientific Research Applications
Synthesis Methods and Chemical Interactions
- A method for synthesizing monomethyltocols and 2,2-dimethylchroman-6-ol models using di-µ-bromobis-(1–3-η-3-alkylbut-2-enylnickel) complexes has been developed, showcasing 6-Bromo-2,2-dimethylchroman's role in complex chemical synthesis processes (Inoue et al., 1974).
- Research into (2,2-dimethylchroman-6-yl)alkanoic acids, which are synthesized derivatives of this compound, reveals their moderate antigelling properties and potential in the development of antisickling agents (Fatope & Abraham, 1987).
Pharmacological Properties
- Studies on 4,6-Disubstituted 2,2-dimethylchromans, including derivatives of this compound, indicate their ability to target ATP-sensitive potassium channels, impacting insulin release from pancreatic β-cells and vascular smooth muscle relaxation (Pirotte et al., 2017).
- Research on the reaction of the Vilsmeier reagent with 7-methoxy-2,2-dimethylchroman-4-one and its 6-bromo and 6-methoxy analogues has led to new insights into the synthesis of chlorochromenes, showcasing the chemical versatility of this compound (Brown et al., 1985).
Chemical Synthesis and Applications
- A one-pot synthesis method for 6-bromo-4,4-dimethylthiochroman has been developed, highlighting the efficient and environmentally-friendly approaches to synthesizing derivatives of this compound (Zhou et al., 2013).
- The synthesis and characterization of dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate, a derivative of this compound, have been extensively studied for its potential in drug synthesis and biological activities (Asheri et al., 2016).
Future Directions
Mechanism of Action
Target of Action
The primary targets of 6-Bromo-2,2-dimethylchroman are ATP-sensitive potassium channels . These channels play a crucial role in regulating the electrical activity of cells, particularly in muscle and nerve cells .
Mode of Action
This compound interacts with its targets, the ATP-sensitive potassium channels, leading to changes in the electrical activity of the cells . This interaction can influence various biological processes, including insulin release and muscle relaxation .
Biochemical Pathways
This compound affects the biochemical pathways associated with ATP-sensitive potassium channels . The downstream effects of this interaction can lead to a wide range of pharmacological activities, including anticancer, antidiabetic, antioxidant, and anti-inflammatory effects .
Result of Action
The molecular and cellular effects of this compound’s action are diverse due to its interaction with ATP-sensitive potassium channels . For instance, it can inhibit insulin release from pancreatic β-cells or relax vascular smooth muscle cells .
Biochemical Analysis
Cellular Effects
In terms of cellular effects, studies have shown that chromanone compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of 6-Bromo-2,2-dimethylchroman on various types of cells and cellular processes are still being researched.
Molecular Mechanism
It is known that chromanone compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
6-bromo-2,2-dimethyl-3,4-dihydrochromene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-11(2)6-5-8-7-9(12)3-4-10(8)13-11/h3-4,7H,5-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPZMALEQZMIAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C=CC(=C2)Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174894-80-5 | |
Record name | 6-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
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